molecular formula C22H20N4O4S B2944647 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-84-1

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2944647
CAS No.: 941879-84-1
M. Wt: 436.49
InChI Key: ALMDQSQOYDIIEJ-UHFFFAOYSA-N
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Description

This compound is a thiazole-carboxamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety and a pyridin-4-ylmethyl substituent. Its core structure includes a tetrahydrobenzo[d]thiazole ring, which distinguishes it from simpler thiazole analogs. The synthesis of such compounds typically involves coupling reactions between carboxylate intermediates and amines. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates can be hydrolyzed to carboxylic acids and subsequently coupled with amines like pyridin-4-ylmethylamine using classic coupling reagents (e.g., HATU, EDCI) . The benzo[d][1,3]dioxole group, a common pharmacophore, may enhance binding affinity to biological targets through π-π stacking or hydrophobic interactions .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-20(14-4-5-16-17(10-14)30-12-29-16)26-22-25-19-15(2-1-3-18(19)31-22)21(28)24-11-13-6-8-23-9-7-13/h4-10,15H,1-3,11-12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMDQSQOYDIIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule featuring multiple pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O4SC_{16}H_{15}N_{3}O_{4}S with a molecular weight of 345.37 g/mol . The structure incorporates a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[d]thiazole component linked through a carboxamide group. This structural combination is hypothesized to enhance its biological activity by facilitating interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:

  • Anticancer activity : Compounds containing thiazole and dioxole moieties have been documented to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory effects : The ability to modulate inflammatory pathways has been observed in related compounds, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

Pharmacological Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Studies : A study on benzodioxole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation at nanomolar concentrations .
  • Anti-inflammatory Activity : Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro and in vivo models. This suggests that the compound may possess similar anti-inflammatory properties due to its structural components .
  • Neuropharmacological Effects : Research on pyridine-containing compounds has indicated potential as neuroprotective agents against neurodegenerative diseases. The ability to penetrate the blood-brain barrier enhances their therapeutic applicability .

Case Studies

  • Case Study 1 : A derivative of the compound was tested for its anticancer effects in human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers .
  • Case Study 2 : In an animal model of inflammation, administration of a related thiazole derivative resulted in a marked decrease in paw edema compared to control groups, indicating strong anti-inflammatory activity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzodioxole derivativesInduced apoptosis in MCF-7 cells
Anti-inflammatoryThiazole derivativesReduced cytokine levels in vivo
NeuroprotectivePyridine-containing compoundsProtection against oxidative stress

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrobenzo[d]thiazole ring is susceptible to oxidation under controlled conditions. For example:

  • Oxidation of the thiazoline ring (partially saturated thiazole) to a fully aromatic thiazole using potassium permanganate (KMnO₄) in acidic or neutral media.

  • Benzo[d] dioxole ring oxidation with strong oxidants like nitric acid (HNO₃) may lead to ring-opening or nitro-substitution at the aromatic positions .

Reaction Reagents/Conditions Product Reference
Thiazoline ring oxidationKMnO₄, H₂O, 60–80°CAromatic thiazole derivative
Nitration of dioxole ringHNO₃/TFA (1:1), 0–5°CNitro-substituted benzo[d] dioxole

Hydrolysis of Amide Bonds

The carboxamide groups in the molecule undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl, H₂SO₄) converts the amide to a carboxylic acid and an amine.

  • Basic hydrolysis (e.g., NaOH, LiOH) yields carboxylate salts and ammonia/amines .

Reaction Reagents/Conditions Product Reference
Acidic hydrolysis of amide6M HCl, reflux, 12–24hBenzo[d] dioxole-5-carboxylic acid + amine
Basic hydrolysis of amide2M LiOH, THF/H₂O, 50°C, 6hCarboxylate salt + pyridin-4-ylmethanamine

Alkylation and Acylation

The secondary amine in the tetrahydrobenzo[d]thiazole system and the pyridinylmethyl group can undergo alkylation or acylation:

  • Alkylation with methyl iodide (CH₃I) or ethyl bromoacetate introduces alkyl chains .

  • Acylation with acetyl chloride (CH₃COCl) forms acetylated derivatives.

Reaction Reagents/Conditions Product Reference
N-Alkylation of amineCH₃I, K₂CO₃, DMF, 60°C, 8hMethylated tetrahydrobenzo[d]thiazole derivative
Acylation of amineCH₃COCl, Et₃N, CH₂Cl₂, 0°C→RT, 2hAcetylated carboxamide

Nucleophilic Substitution

The pyridine ring and thiazole system participate in nucleophilic substitution reactions:

  • Chlorination of the pyridine ring with POCl₃ yields chloropyridine intermediates .

  • Amino substitution on the thiazole ring using ammonia or primary amines .

Reaction Reagents/Conditions Product Reference
Pyridine ring chlorinationPOCl₃, reflux, 4h4-(Chloromethyl)pyridine hydrochloride
Thiazole ring aminationNH₃ (g), EtOH, 100°C, 12hAminated thiazole derivative

Cyclization and Condensation

The molecule’s functional groups enable cyclization or condensation to form fused heterocycles:

  • Knoevenagel condensation with aldehydes forms α,β-unsaturated carbonyl derivatives .

  • Cyclization via intramolecular aza-Michael addition creates polycyclic systems .

Reaction Reagents/Conditions Product Reference
Knoevenagel condensationBenzaldehyde, piperidine, EtOH, ΔStyryl-substituted benzodioxole-thiazole hybrid
Aza-Michael cyclizationNaH, THF, 0°C→RT, 6hFused tetracyclic alkaloid analog

Key Findings from Research

  • Reactivity Hierarchy : The tetrahydrobenzo[d]thiazole ring is more reactive toward oxidation and alkylation than the benzo[d] dioxole moiety .

  • Steric Effects : Bulky substituents on the pyridinylmethyl group hinder nucleophilic substitution at the thiazole ring .

  • Stereoselectivity : Asymmetric hydrogenation (e.g., Noyori catalysis) can resolve enantiomers during synthetic modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Compound Class Core Structure Key Substituents Synthesis Highlights
Target Compound Tetrahydrobenzo[d]thiazole - Benzo[d][1,3]dioxole-5-carboxamido
- Pyridin-4-ylmethyl
Hydrolysis of ethyl carboxylate intermediates followed by amine coupling .
Simple Thiazole Analogs Non-hydrogenated thiazole - 4-Methyl group
- Varied amines (e.g., benzyl, alkyl)
Prepared via cyclization of nitriles with ethyl 2-bromoacetoacetate .
Pyrazole-Carboximidamides 4,5-Dihydro-1H-pyrazole - Phenyl, halogenated aryl, methoxy Derived from substituted chalcones via cyclocondensation with amidines .
Cyclopropane-Thiazole Hybrids Cyclopropane-fused thiazole - Benzo[d][1,3]dioxole
- 4-Methoxyphenyl, pyrrolidin-1-yl
Coupling of cyclopropanecarboxylic acids with aminothiazole intermediates .

Functional Group Impact

  • Benzo[d][1,3]dioxole vs. Aryl Substituents : The benzo[d][1,3]dioxole group in the target compound and cyclopropane-thiazole hybrids (e.g., compound 74 ) may improve metabolic stability compared to halogenated aryl groups (e.g., 4-chlorophenyl in pyrazole-carboximidamides ), which are prone to oxidative dehalogenation.
  • Pyridin-4-ylmethyl vs.
  • Tetrahydrobenzo[d]thiazole vs.

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